molecular formula C9H16Cl2N2 B13463406 4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride

4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride

Cat. No.: B13463406
M. Wt: 223.14 g/mol
InChI Key: NXXAOYLDKDFVAX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of aniline, characterized by the presence of an aminomethyl group at the para position and two methyl groups at the ortho positions of the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride typically involves the reaction of 2,6-dimethylaniline with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)aniline
  • 2,6-Dimethylaniline
  • 4-(Methylamino)aniline

Uniqueness

4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride is unique due to the presence of both aminomethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Biological Activity

4-(Aminomethyl)-2,6-dimethylaniline dihydrochloride, a derivative of 2,6-dimethylaniline, has garnered attention for its potential biological activities. This compound is primarily studied for its therapeutic properties and as a precursor in the synthesis of various pharmaceutical agents. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₃Cl₂N
  • Molecular Weight : 202.12 g/mol

This compound features an amine group that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The mechanism typically involves:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Signal Transduction : This interaction can initiate or inhibit signaling pathways that lead to physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of growth for several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HeLa (Cervical Cancer)40

Neuroprotective Studies

In neuroprotective studies involving PC12 cells subjected to oxidative stress, the compound exhibited a protective effect by reducing apoptosis markers and enhancing cell viability.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

4-(aminomethyl)-2,6-dimethylaniline;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-6-3-8(5-10)4-7(2)9(6)11;;/h3-4H,5,10-11H2,1-2H3;2*1H

InChI Key

NXXAOYLDKDFVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)CN.Cl.Cl

Origin of Product

United States

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